2-Chloroquinoline-5-carbonitrile

Beschreibung

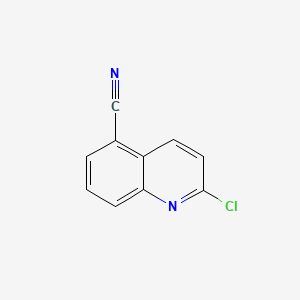

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloroquinoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-5-4-8-7(6-12)2-1-3-9(8)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHXEZNMQARBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295937 | |

| Record name | 5-Quinolinecarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231761-06-0 | |

| Record name | 5-Quinolinecarbonitrile, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231761-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinecarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Chloroquinoline 5 Carbonitrile

Nucleophilic Substitution Reactions at the C-2 Chloro Position

The chlorine atom at the C-2 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a consequence of the electron-deficient nature of the pyridine (B92270) ring within the quinoline system, which can stabilize the intermediate Meisenheimer complex formed during the substitution process.

Reaction with Amines and Amides

The substitution of the C-2 chlorine atom by various amines and amides is a common and synthetically useful reaction. While specific studies on 2-chloroquinoline-5-carbonitrile are limited, the reactivity can be inferred from related 2-chloroquinoline (B121035) derivatives. For instance, the reaction of 2-chloroquinolines with a range of aromatic and aliphatic amines proceeds under solvent-free conditions, accelerated by microwave irradiation, to afford the corresponding 2-aminoquinoline (B145021) derivatives. tandfonline.com

In a study on 2-chloroquinoline-3-carbaldehyde (B1585622), reactions with various amines were successfully carried out. For example, treatment with morpholine (B109124) in the presence of a catalytic amount of dimethylaminopyridine resulted in the formation of 2-morpholinoquinoline-3-carbaldehyde. nih.gov Similarly, reactions of 2-chloroquinoline-3-carbaldehydes with hydrazides in polyethylene (B3416737) glycol (PEG) 400 as a green solvent have been reported to yield N-(quinoline-3-ylmethylene)benzohydrazide derivatives. scielo.br These examples suggest that this compound would readily react with primary and secondary amines, as well as hydrazides, to yield the corresponding 2-substituted quinoline-5-carbonitriles.

A plausible reaction mechanism involves the nucleophilic attack of the amine on the C-2 carbon, leading to the formation of a tetrahedral intermediate (a Meisenheimer complex). Subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring and yields the final product.

| Nucleophile | Reagent/Conditions | Product | Reference |

| Aniline (B41778) | Microwave, solvent-free | 2-(Phenylamino)quinoline-5-carbonitrile (anticipated) | tandfonline.com |

| Morpholine | DMAP (cat.), heat | 2-Morpholinoquinoline-5-carbonitrile (anticipated) | nih.gov |

| Benzohydrazide | PEG 400, room temp. | N'-((5-cyanoquinolin-2-yl)methylene)benzohydrazide (anticipated) | scielo.br |

Reaction with Thiols and Alkoxides

The reaction of 2-chloroquinolines with sulfur and oxygen nucleophiles, such as thiols and alkoxides, is also a well-established transformation. For example, 2-chloroquinoline-3-carbaldehyde has been shown to react with thiomorpholine (B91149) in the presence of potassium carbonate to furnish 2-thiomorpholino-quinoline-3-carbaldehyde. nih.gov This indicates that thiols can effectively displace the C-2 chlorine atom.

Reactions with alkoxides would lead to the corresponding 2-alkoxyquinoline-5-carbonitriles. The synthesis of 2-hydroxyquinoline (B72897) derivatives often proceeds via the hydrolysis of the corresponding 2-chloroquinoline, which can be considered as a nucleophilic substitution by a hydroxide (B78521) ion, an oxygen nucleophile. For instance, 2-hydroxyquinoline-4-carboxylic acids have been prepared from the corresponding 2-hydroxy-4-chloromethylquinolines. google.com

| Nucleophile | Reagent/Conditions | Product | Reference |

| Thiomorpholine | K₂CO₃, EtOH, heat | 2-Thiomorpholinoquinoline-5-carbonitrile (anticipated) | nih.gov |

| Sodium Methoxide | Methanol (B129727), heat | 2-Methoxyquinoline-5-carbonitrile (anticipated) | N/A |

| Sodium Hydroxide | Water, heat | 2-Hydroxyquinoline-5-carbonitrile | google.com |

Stereoelectronic Effects on Substitution Pathways

The regioselectivity of nucleophilic aromatic substitution on the quinoline ring is governed by stereoelectronic effects. The nitrogen atom in the quinoline ring is more electronegative than the carbon atoms, leading to a polarization of the π-electron system. This results in a partial positive charge on the C-2 and C-4 positions, making them the most electrophilic sites and thus prone to nucleophilic attack. stackexchange.com

When a nucleophile attacks the C-2 position, the resulting anionic intermediate (Meisenheimer complex) has resonance structures where the negative charge is delocalized onto the electronegative nitrogen atom. stackexchange.com This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for the substitution reaction at this position. stackexchange.com In contrast, attack at the C-3 position does not allow for the delocalization of the negative charge onto the nitrogen atom, making the corresponding intermediate less stable and the reaction less favorable. stackexchange.com

Transformations of the C-5 Nitrile Group

The nitrile group at the C-5 position is a versatile functional group that can be converted into other valuable moieties, such as amines and carboxylic acid derivatives.

Reduction Reactions to Amines (e.g., using Lithium Aluminum Hydride)

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose. While specific literature on the reduction of this compound was not found, a study on the closely related 2-chloro-3-cyanoquinoline demonstrates the feasibility of this reaction. In that work, the nitrile group was successfully reduced to a methanamine group using LiAlH₄ in tetrahydrofuran (B95107) (THF), yielding (2-chloroquinolin-3-yl)methanamine (B3047665) in good yield. rsc.org

Based on this precedent, it is highly probable that this compound can be reduced under similar conditions to afford (2-chloroquinolin-5-yl)methanamine. The reaction mechanism involves the nucleophilic addition of hydride ions from LiAlH₄ to the carbon atom of the nitrile, followed by workup to yield the primary amine.

| Substrate | Reagent/Conditions | Product | Reference |

| 2-Chloro-3-cyanoquinoline | LiAlH₄, THF | (2-Chloroquinolin-3-yl)methanamine | rsc.org |

| This compound | LiAlH₄, THF | (2-Chloroquinolin-5-yl)methanamine (anticipated) | N/A |

Hydrolysis to Carboxamides and Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to initially form a carboxamide, which can then be further hydrolyzed to a carboxylic acid. The hydrolysis of 2-chloroquinoline-3-carbonitrile (B1354263) has been reported to yield 2-chloroquinoline-3-carboxamide (B1625466) by refluxing in a mixture of acetic acid and sulfuric acid. researchgate.net Further hydrolysis of 2-chloroquinoline-3-carboxylic acid to 2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been achieved by treatment with boiling acetic acid and water. tandfonline.com This suggests that under vigorous hydrolytic conditions, the C-2 chloro group may also be susceptible to substitution.

In a patent describing the synthesis of quinoline carboxamides, the hydrolysis of a nitrile to a primary amide was achieved using basic peroxide or acidic conditions. mdpi.com

Therefore, the controlled hydrolysis of this compound is expected to produce 2-chloroquinoline-5-carboxamide, and more strenuous conditions could lead to the formation of 2-chloroquinoline-5-carboxylic acid or even 2-hydroxyquinoline-5-carboxylic acid.

| Substrate | Reagent/Conditions | Product | Reference |

| 2,7-Dichloroquinoline-3-carbonitrile | Acetic acid, Sulfuric acid, reflux | 2,7-Dichloroquinoline-3-carboxamide | researchgate.net |

| 2-Chloroquinoline-3-carboxylic acid | Acetic acid, Water, boil | 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | tandfonline.com |

| Cyanoquinoline derivative | Basic peroxide or acidic conditions | Primary amide | mdpi.com |

| This compound | H₂SO₄/AcOH or H₂O₂/OH⁻ (controlled) | 2-Chloroquinoline-5-carboxamide (anticipated) | N/A |

| This compound | H₃O⁺, heat | 2-Chloroquinoline-5-carboxylic acid (anticipated) | N/A |

Cycloaddition Reactions Involving the Nitrile Moiety (e.g., with Hydrazine)

The nitrile group is a versatile functional group that can participate in cycloaddition reactions to form various heterocyclic rings. A common reaction involves the treatment of a quinoline carbonitrile with hydrazine (B178648) hydrate (B1144303). For instance, the analogous compound 2-chloroquinoline-3-carbonitrile undergoes a cycloaddition reaction with hydrazine hydrate to yield 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.govrsc.org This transformation proceeds through the addition of hydrazine to the nitrile group, followed by cyclization.

By analogy, it is proposed that this compound would react similarly with hydrazine hydrate to form the corresponding pyrazolo[3,4-b]quinoline derivative. The reaction would likely proceed as detailed in the table below.

Table 1: Proposed Cycloaddition Reaction with Hydrazine

| Reactant | Reagent | Proposed Product | Reaction Type |

| This compound | Hydrazine hydrate | 3-Amino-1H-pyrazolo[4,3-f]quinoline | Cycloaddition |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. organicchemistrytutor.com However, such reactions are possible, often requiring more forcing conditions. The position of substitution is influenced by the existing substituents and the reaction conditions. For pyridine, a related six-membered heterocycle, electrophilic substitution tends to occur at the 3-position to avoid the formation of highly unstable intermediates. organicchemistrytutor.com In quinoline itself, electrophilic substitution typically occurs on the benzene ring, preferably at the 5- and 8-positions.

In this compound, the presence of a deactivating chloro group at the 2-position and a deactivating nitrile group at the 5-position would further decrease the ring's reactivity towards electrophiles. libretexts.org Nevertheless, electrophilic substitution, if successful, would likely occur at the remaining available positions on the benzene ring, such as the 6- or 8-positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. libretexts.orgmasterorganicchemistry.com

Oxidation-Reduction Chemistry of the Quinoline Nucleus and Substituents

The quinoline nucleus and its substituents can undergo various oxidation and reduction reactions. The quinoline ring itself can be reduced to a tetrahydroquinoline derivative under certain hydrogenation conditions, often employing catalysts like palladium on carbon. nih.govbeilstein-journals.org For example, a pyrroloquinoline adduct has been successfully reduced to the corresponding tetrahydroquinoline derivative using H2 and Pd/C. nih.govbeilstein-journals.org

The chloro- and nitrile substituents are generally stable to mild reducing agents but can be transformed under specific conditions. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride. The chloro group at the 2-position can potentially be removed (dechlorination) under reductive conditions. For instance, the dechlorination of (E)-ethyl 3-(2-chloroquinolin-3-yl)acrylate has been achieved using morpholine or piperidine (B6355638) in ethanol. researchgate.net

Oxidation of the quinoline ring is less common as it often leads to ring cleavage. However, side-chain oxidations are well-documented. For instance, an aldehyde group at the 3-position of a 2-chloroquinoline has been oxidized to a carboxylic acid using silver nitrite (B80452) and sodium hydroxide. rsc.org

Rearrangement Reactions and Isomerization Pathways

While specific rearrangement and isomerization pathways for this compound are not detailed in the literature, related structures undergo such transformations. For example, the Neber rearrangement is a known reaction for certain heterocyclic compounds. scispace.com Additionally, the isomerization of substituted alkenes on quinoline side chains has been reported. researchgate.net It is conceivable that under specific thermal or catalytic conditions, this compound could undergo isomerization, potentially involving migration of the nitrile group, although this would likely require significant energy input.

Cascade and Domino Reactions Initiated by this compound

Cascade and domino reactions are efficient synthetic strategies that allow for the formation of complex molecules in a single step from simple starting materials. The reactivity of the 2-chloroquinoline moiety makes it an excellent candidate for initiating such reaction cascades.

Intra- and Intermolecular Cyclization Pathways

The 2-chloro group in 2-chloroquinolines is a good leaving group in nucleophilic aromatic substitution reactions. This reactivity can be harnessed in both intra- and intermolecular cyclization reactions to build fused ring systems. For example, 2-chloroquinoline-3-carbonitriles have been used in base-catalyzed cyclization reactions with binucleophiles like guanidine (B92328) hydrochloride to rapidly synthesize pyrimido[4,5-b]quinolin-4-ones. researchgate.netresearchgate.net This reaction proceeds via an initial nucleophilic substitution of the chlorine atom followed by an intramolecular cyclization involving the nitrile group.

It is highly probable that this compound could participate in similar intermolecular cyclizations with various binucleophiles, leading to a diverse range of fused heterocyclic structures.

Formation of Fused Heterocyclic Systems (e.g., Pyrimidoquinolines, Pyrroloquinolines)

The synthesis of fused heterocyclic systems, particularly pyrimidoquinolines and pyrroloquinolines, from 2-chloroquinoline precursors is well-established.

Pyrimidoquinolines: The reaction of 2-chloroquinoline-3-carbonitriles with reagents like guanidine, urea, or thiourea (B124793) provides a direct route to pyrimido[4,5-b]quinolines. researchgate.netrsc.orgroyalsocietypublishing.org A copper-catalyzed cascade reaction of 2-chloroquinoline-3-carbonitriles with benzylamines also yields pyrimido[4,5-b]quinoline-4-ones. rsc.org This reaction involves a sequence of Ullmann coupling, conversion of the nitrile to an amide, nucleophilic addition, and subsequent air oxidation. rsc.org

Table 2: Representative Synthesis of Pyrimido[4,5-b]quinolines from 2-Chloroquinoline-3-carbonitriles

| 2-Chloroquinoline-3-carbonitrile Derivative | Reagent | Catalyst/Conditions | Product Type |

| Substituted 2-chloroquinoline-3-carbonitriles | Guanidine hydrochloride | t-BuOK, EtOH, 90°C | 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones |

| Substituted 2-chloroquinoline-3-carbonitriles | Benzylamines | Cu-catalyst, NaOH, aerobic | Pyrimido[4,5-b]quinoline-4-ones |

| 2-Chloroquinoline-3-carbonitriles | Urea or Thiourea | N/A | Pyrimido[4,5-b]quinoline-2,4-diones or 4-amino-pyrimido[4,5-b]quinoline-2-thione |

Pyrroloquinolines: Pyrroloquinolines can be synthesized through various strategies, including palladium-catalyzed reactions of 2-chloroquinoline derivatives. For instance, the reaction of 2-chloroquinoline-3-carbonitriles with less hindered isocyanides in the presence of a palladium catalyst can yield 1-imino-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives. researchgate.net Another approach involves the 1,3-dipolar cycloaddition of quinolinium ylides with electron-poor alkenes. nih.govbeilstein-journals.org Although not starting directly from this compound, these methods highlight the utility of the quinoline scaffold in constructing fused pyrrole (B145914) rings.

Given the reactivity of the 2-chloro substituent and the potential for the nitrile group to participate in or direct cyclization, this compound is a promising, albeit underexplored, building block for the synthesis of novel fused heterocyclic systems.

Mechanistic Insights into Sequential Reactions of this compound Remain Elusive

Despite the importance of quinoline derivatives in medicinal chemistry and materials science, detailed mechanistic studies on the sequential transformations of this compound are notably absent from the current scientific literature. While the reactivity of other isomers, such as 2-chloroquinoline-3-carbonitrile, has been explored, a comprehensive understanding of the reaction pathways for the 5-carbonitrile isomer is yet to be established.

The reactivity of the quinoline scaffold is significantly influenced by the position of its substituents. The electron-withdrawing nature of the nitrile group at the C5 position, combined with the chloro-substituent at the C2 position, is expected to dictate the regioselectivity and feasibility of various transformations. However, without specific research findings, any proposed mechanism for sequential reactions would be purely speculative.

In contrast, extensive research has been conducted on related compounds, offering a glimpse into potential reaction pathways that could theoretically be applicable to this compound. For instance, studies on 2-chloroquinoline-3-carbonitrile have detailed its participation in several sequential reactions, including the formation of fused heterocyclic systems like pyrimido[4,5-b]quinolin-4-ones.

One such example is the copper-catalyzed cascade reaction between 2-chloroquinoline-3-carbonitriles and benzylamines. The proposed mechanism for this transformation involves an initial Ullmann-type coupling, followed by the conversion of the nitrile group to an amide, and subsequent intramolecular nucleophilic addition and oxidation to yield the final pyrimido[4,5-b]quinoline-4-one product. rsc.org Another documented reaction is the t-BuOK-catalyzed cyclization of 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride, which is suggested to proceed via nucleophilic attack of guanidine on the C2 position, followed by intramolecular cyclization. researchgate.netrsc.org

Furthermore, palladium-catalyzed cross-coupling reactions are a common strategy for the functionalization of chloroquinolines. The general mechanism for these reactions, such as Suzuki or Heck couplings, involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and finally reductive elimination to yield the coupled product and regenerate the catalyst. chim.itnih.govnobelprize.orglibretexts.org It is plausible that this compound could undergo similar transformations, but the specific reaction conditions and the influence of the 5-carbonitrile group on the electronic and steric environment of the reaction center would need to be experimentally determined.

The fundamental mechanism of nucleophilic aromatic substitution (SNAr) is also central to the reactivity of 2-chloroquinolines. In this pathway, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a Meisenheimer complex as an intermediate. The subsequent departure of the chloride ion leads to the substituted product. rsc.orgdalalinstitute.comlibretexts.orgsavemyexams.com The rate and feasibility of such a reaction with this compound would be heavily dependent on the nature of the nucleophile and the reaction conditions.

While these examples from related molecules provide a foundational understanding of the types of mechanisms that could be at play, the lack of specific studies on this compound means that a detailed and scientifically validated elucidation of its sequential transformations cannot be provided at this time. Further experimental and computational research is required to map out the precise mechanistic pathways for this particular compound.

Advanced Spectroscopic and Analytical Characterization for 2 Chloroquinoline 5 Carbonitrile Research

Vibrational Spectroscopy Applications

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of bonds. For 2-Chloroquinoline-5-carbonitrile, the FTIR spectrum is expected to display several characteristic absorption bands that confirm the presence of its key structural features.

The most definitive peak would be the C≡N (nitrile) stretching vibration, which typically appears as a sharp, intense band in the 2220-2260 cm⁻¹ region. researchgate.net The aromatic quinoline (B57606) ring would be evidenced by multiple bands: C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1450-1620 cm⁻¹ range. nih.govcusat.ac.in The presence of the chlorine substituent is indicated by the C-Cl stretching vibration, which is expected to appear in the 700-850 cm⁻¹ region, although its intensity can vary. researchgate.net

Table 1: Predicted Characteristic FTIR Peaks for this compound

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic (Quinoline) |

| 2220 - 2260 | C≡N Stretch | Nitrile |

| 1450 - 1620 | C=C and C=N Stretch | Quinoline Ring |

Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations based on changes in the polarizability of bonds. It is particularly sensitive to non-polar and symmetric bonds, which may be weak or inactive in FTIR.

In the analysis of this compound, the symmetric stretching of the nitrile (C≡N) group is expected to produce a strong and sharp signal in the Raman spectrum, confirming the FTIR data. bohrium.com The symmetric "breathing" modes of the quinoline ring system, which involve the concerted expansion and contraction of the rings, typically give rise to intense Raman bands. nih.gov These characteristic ring vibrations provide structural confirmation of the heterocyclic core. While the C-Cl stretch is also Raman active, its intensity can be variable. The combination of FTIR and Raman data allows for a more complete and unambiguous assignment of the compound's vibrational modes. researchgate.net

Table 2: Predicted Characteristic Raman Shifts for this compound

| Predicted Shift Range (cm⁻¹) | Vibrational Mode | Feature |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | Typically weak |

| 2220 - 2260 | C≡N Symmetric Stretch | Strong, sharp peak |

| 1300 - 1620 | Quinoline Ring Breathing Modes | Strong, characteristic peaks |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information on the number and electronic environment of protons in a molecule. The this compound structure has five distinct aromatic protons. Their expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom at position 2, and the nitrile group at position 5.

The protons on the pyridine (B92270) ring (H-3, H-4) are expected to be downfield due to the electronegativity of the adjacent nitrogen. The protons on the benzene (B151609) ring (H-6, H-7, H-8) will also be influenced by the strongly electron-withdrawing nitrile group, leading to further downfield shifts compared to unsubstituted quinoline. The splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons, which helps in assigning each signal to a specific proton. For instance, H-3 and H-4 should appear as doublets, coupled to each other. H-7 is expected to be a triplet (or doublet of doublets), being coupled to both H-6 and H-8.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Partner(s) |

|---|---|---|---|

| H-3 | 7.4 - 7.7 | Doublet (d) | H-4 |

| H-4 | 8.1 - 8.4 | Doublet (d) | H-3 |

| H-6 | 8.2 - 8.5 | Doublet (d) | H-7 |

| H-7 | 7.7 - 8.0 | Triplet (t) or dd | H-6, H-8 |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon framework. This compound has ten distinct carbons. The chemical shifts are influenced by hybridization and the electronic effects of substituents.

The carbon bearing the chlorine (C-2) is expected to be significantly downfield. The nitrile carbon (C≡N) will appear in the characteristic range for nitriles (110-125 ppm). compoundchem.com The carbon to which the nitrile is attached (C-5) would also be shifted. The remaining seven carbons of the quinoline ring will have distinct signals in the aromatic region (typically 120-150 ppm). oregonstate.edu Quaternary carbons (C-2, C-4a, C-5, C-8a), which lack attached protons, can be identified as they would be absent in a DEPT-135 experiment. uvic.ca

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Type |

|---|---|---|

| C-2 | 150 - 155 | Quaternary (C-Cl) |

| C-3 | 122 - 126 | Methine (CH) |

| C-4 | 135 - 140 | Methine (CH) |

| C-4a | 147 - 152 | Quaternary |

| C-5 | 110 - 115 | Quaternary (C-CN) |

| C-6 | 130 - 135 | Methine (CH) |

| C-7 | 128 - 132 | Methine (CH) |

| C-8 | 126 - 130 | Methine (CH) |

| C-8a | 145 - 150 | Quaternary |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. github.io For this compound, a COSY spectrum would show a cross-peak between H-3 and H-4, confirming their adjacency. It would also reveal the connectivity of the benzenoid protons, showing cross-peaks between H-6/H-7 and H-7/H-8, thus establishing the -CH-CH-CH- spin system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond C-H coupling). columbia.edu An HSQC experiment would show five cross-peaks, definitively linking the signals for H-3, H-4, H-6, H-7, and H-8 to their corresponding carbon signals (C-3, C-4, C-6, C-7, and C-8). This is the primary method for assigning the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for piecing together the entire molecular puzzle by showing correlations between protons and carbons over two to three bonds. columbia.edu This technique allows for the assignment of quaternary carbons and confirms the placement of substituents. Key expected correlations would include:

A correlation from H-4 to the nitrile carbon (C≡N) and C-5, confirming the position of the cyano group.

Correlations from H-3 and H-4 to the quaternary carbon C-4a.

A correlation from H-6 to C-8 and C-4a, linking the two rings.

A correlation from H-3 to C-2, confirming the position of the chlorine atom.

By systematically applying these advanced spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₅ClN₂), the nominal molecular weight is 188.61 g/mol . nih.govsigmaaldrich.comscbt.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 188. A characteristic isotopic pattern for a chlorine-containing compound would also be present: an [M+2]⁺ peak at m/z 190 with an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

Analysis of the fragmentation pattern provides a fingerprint of the molecule. The fragmentation of this compound would likely proceed through pathways that favor the formation of stable ions. Common fragmentation steps might include the loss of a chlorine radical (Cl•) or the elimination of hydrogen cyanide (HCN) from the nitrile group, leading to characteristic daughter ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard MS by measuring the mass of an ion with extremely high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of a compound's elemental composition and unambiguous molecular formula. researchgate.net

For this compound, the calculated exact mass is 188.0141259 Da. nih.gov An HRMS measurement yielding a value very close to this would confirm the molecular formula C₁₀H₅ClN₂. This capability is crucial for distinguishing between isomers or other compounds that may have the same nominal mass but different elemental compositions. researchgate.net Techniques like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly employed to achieve this high resolution. researchgate.netresearchgate.netnih.gov

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₅ClN₂ | nih.govsigmaaldrich.comscbt.com |

| Nominal Molecular Weight | 188.61 g/mol | nih.govsigmaaldrich.comscbt.com |

| Calculated Exact Mass | 188.0141259 Da | nih.gov |

| Expected [M]⁺ Peak (³⁵Cl) | m/z 188 | |

| Expected [M+2]⁺ Peak (³⁷Cl) | m/z 190 |

Electronic Spectroscopy (UV-Visible and Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Electronic Transitions and Chromophore Analysis

The primary chromophore in this compound is the quinoline ring system, which is an aromatic heterocycle. This extended π-conjugated system is expected to absorb strongly in the ultraviolet (UV) region. The absorption spectrum is characterized by electronic transitions, primarily of two types:

π → π* transitions: These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For quinoline derivatives, these transitions are responsible for strong absorption bands in the UV region.

n → π* transitions: These lower-energy, lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom, to a π* antibonding orbital. These absorptions often appear as a shoulder on the main π → π* bands or as weak, longer-wavelength bands.

The presence of substituents on the quinoline ring—in this case, the electron-withdrawing chloro (-Cl) and cyano (-CN) groups—will modulate the energy of these transitions. These groups can act as auxochromes, causing shifts in the absorption maxima (λmax). It is anticipated that these substituents would lead to a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted quinoline.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many quinoline derivatives are known to be fluorescent. The fluorescence spectrum, which is typically a mirror image of the longest-wavelength absorption band, would provide further information about the electronic structure and the nature of the lowest excited singlet state.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for an unambiguous confirmation of the molecular structure and stereochemistry. nih.gov

For this compound, a single-crystal X-ray diffraction experiment would be required. This process involves growing a high-quality single crystal of the compound, which can be a rate-limiting step. nih.gov Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. mdpi.com

The analysis of the diffraction data yields an electron density map of the molecule, from which the positions of the individual atoms can be determined. mdpi.com For this compound, the crystallographic data would be expected to show:

A planar quinoline ring system.

The precise bond lengths of the C-Cl, C-C, C-N, and C≡N bonds.

The bond angles within the quinoline ring and involving the substituents.

Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which dictate the crystal packing.

For example, a study on the related compound 2-chloroquinoline-3-carbaldehyde (B1585622) revealed a nearly planar quinolinyl ring system. researchgate.net Similar planarity would be expected for the 5-carbonitrile derivative, with the analysis providing definitive structural parameters.

Table 2: Expected Outputs from X-ray Crystallography

| Structural Information | Description |

| Connectivity | Unambiguous confirmation of the atomic connections. |

| Bond Lengths | Precise measurement of the distance between bonded atoms (e.g., C=N, C-Cl). |

| Bond Angles | Accurate determination of the angles between adjacent bonds. |

| Torsion Angles | Information about the conformation and planarity of the molecule. |

| Crystal Packing | Details on how individual molecules are arranged in the solid state. |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

A TGA experiment on this compound would involve heating a small sample of the compound on a high-precision balance within a furnace. The resulting TGA curve would plot the percentage of remaining mass against temperature.

For a stable organic compound like this compound, the TGA curve would typically show a flat plateau at the initial temperatures, indicating no mass loss and confirming the thermal stability of the compound within that range. As the temperature increases to the point of decomposition, a sharp drop in mass would be observed. The onset temperature of this mass loss is a key indicator of the compound's thermal stability limit. The analysis can also provide information about the decomposition process, such as whether it occurs in a single step or multiple steps. This information is critical for determining the safe handling and processing temperatures for the compound.

Computational and Theoretical Studies on 2 Chloroquinoline 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure, stability, and electronic properties that are often difficult or impossible to obtain through experimental means alone. For 2-chloroquinoline-5-carbonitrile, these methods can elucidate the influence of the chloro and cyano substituents on the quinoline (B57606) ring system.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like this compound. DFT calculations can determine the optimized molecular geometry and various electronic properties. A patent related to organic electronic devices indicates the use of DFT methods, specifically with the B3PW91 functional and the 6-31G(d) basis set, to optimize the molecular geometry and calculate energy structures of related organic molecules google.com.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This parameter is often used to predict how a molecule will behave in chemical reactions. For instance, a low energy gap can imply greater polarizability and a higher tendency to engage in charge-transfer interactions within the molecule. While specific values for this compound are not available in the public literature, calculations for the related isomer, 2-chloroquinoline-4-carbonitrile, have shown a HOMO-LUMO energy gap of approximately 4.83 eV, indicating considerable kinetic stability. Theoretical calculations for this compound would be expected to yield values that reflect the specific electronic effects of the cyano group at the 5-position.

Table 1: Key Reactivity Descriptors from FMO Analysis

| Parameter | Definition | Significance |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Represents resistance to change in electron distribution. |

This table outlines the standard parameters derived from HOMO-LUMO analysis. Specific calculated values for this compound are not publicly available.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In quinoline derivatives, these are typically located around the nitrogen atom and other electronegative substituents.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are often found around hydrogen atoms attached to the aromatic ring.

Neutral Regions (Green): These areas have a potential close to zero.

For quinoline-based compounds, the nitrogen atom generally presents a region of negative potential, making it a site for protonation and hydrogen bonding interactions. The distribution of potential across the rest of the molecule is influenced by the substituents. In this compound, the electronegative chlorine and nitrogen atoms would create distinct regions of negative potential, influencing how the molecule interacts with other reagents.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, such as electronic absorption spectra (UV-Vis). This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The TD-DFT method has been employed to calculate the energies of the lowest singlet (S1) and triplet (T1) excited states, which are crucial for applications in organic electronics, such as in Organic Light Emitting Diodes (OLEDs) google.com. The calculations involve determining the electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other nearby orbitals. While specific spectroscopic predictions for this compound are not detailed in available literature, the methodology using TD-DFT with functionals like B3PW91 and basis sets such as 6-31G(d) is standard for this purpose google.com.

Reaction Mechanism Modeling

Computational chemistry can also be used to model the mechanisms of chemical reactions, providing a deeper understanding of the transformation pathways from reactants to products. This involves locating and characterizing the transition states and calculating the energy barriers associated with the reaction.

Transition State Characterization and Energy Barrier Calculations

A transition state is a high-energy, unstable configuration that a molecule passes through during a chemical reaction. By identifying the geometry of the transition state and calculating its energy relative to the reactants and products, chemists can determine the activation energy of the reaction. A lower activation energy corresponds to a faster reaction rate.

While no specific reaction mechanism studies have been published for this compound, research on related quinoline derivatives often involves modeling reactions such as nucleophilic aromatic substitution (SNAr) at the chloro-substituted position or reactions involving the cyano group. For example, the synthesis of fused heterocyclic systems from 2-chloroquinoline-3-carbonitriles has been studied, with proposed mechanisms involving cyclization steps. Such studies would typically use DFT to optimize the geometries of reactants, products, and transition states to map out the potential energy surface of the reaction.

Solvent Effects on Reaction Pathways

The choice of solvent can dramatically influence the outcome of chemical reactions involving quinoline derivatives. Computational studies, corroborated by experimental findings on related structures, illustrate that the reaction medium can determine whether a reaction proceeds via nucleophilic substitution or an alternative pathway.

For instance, studies on 3-chloroquinoline-2,4-diones show that reactions with cyanide ions in a polar aprotic solvent like dimethylformamide (DMF) primarily yield 3-cyanoquinoline products through nucleophilic substitution. nih.gov In contrast, using a protic solvent like methanol (B129727) leads to an addition mechanism, forming different products like tetrahydrooxireno-quinoline-carbonitriles. nih.gov The yield of reactions involving the 2-chloroquinoline (B121035) scaffold is also sensitive to the reaction medium. In some multicomponent reactions to synthesize quinolinyl-thiazolidinones, solvent-free conditions or the use of water as a green solvent have been shown to be more effective than organic solvents like ethanol, toluene, or DMF. rsc.orgrroij.com These findings underscore the importance of modeling solvent effects to predict and optimize synthetic routes for derivatives of this compound.

Catalytic Cycle Simulations

Theoretical simulations of catalytic cycles are crucial for understanding and optimizing metal-catalyzed reactions, which are frequently used to modify the quinoline core. For example, palladium-catalyzed reactions are common for functionalizing 2-chloroquinolines. A proposed catalytic cycle for the reaction of 2-chloroquinoline-3-carbaldehydes with isocyanides begins with the oxidative addition of the Pd(0) catalyst to the C-Cl bond of the quinoline. chim.it This is followed by the insertion of an isocyanide molecule into the newly formed C-Pd bond. Subsequent steps, such as the addition of water and reductive elimination, regenerate the Pd(0) catalyst and yield the final product. chim.it Simulating these steps helps in understanding the reaction mechanism and identifying rate-determining steps, which can guide the optimization of reaction conditions for efficiency and yield.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are instrumental in assessing the potential of this compound and its analogs as therapeutic agents by simulating their interaction with biological targets. These studies are particularly prevalent in the search for new antibacterial agents that target essential bacterial enzymes. medcraveonline.com

Ligand-Protein Binding Affinity Predictions (e.g., with DNA gyrase, topoisomerase IV)

Docking studies computationally predict the binding affinity between a ligand, such as a 2-chloroquinoline derivative, and a protein receptor. This affinity is often expressed as a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a stronger interaction. Quinolone compounds are known to target bacterial enzymes like DNA gyrase and topoisomerase IV, inhibiting bacterial replication by inducing double-stranded DNA breaks. mdpi.com

Several studies have calculated the binding affinities for various quinoline derivatives against these targets. While specific data for this compound is limited, results for structurally related compounds provide valuable insights into the potential of this scaffold.

| Compound/Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinoline-indol hybrid (Compound 3a) | DNA gyrase | -8.5 | afjbs.com |

| 7-chloroquinoline derivative (Compound 8) | E. coli DNA gyrase B | -6.6 | semanticscholar.org |

| Fluoroquinoline derivatives | E. coli DNA gyrase B | -6.1 to -7.2 | nih.gov |

| 7-chloroquinoline derivative (Compound 6) | E. coli DNA gyrase B | -6.4 | semanticscholar.org |

| Fluoroquinoline derivatives | Human Topoisomerase IIα | -6.8 to -7.4 | nih.gov |

These predictions suggest that the quinoline core is a promising pharmacophore for developing potent inhibitors of these bacterial enzymes.

Identification of Key Binding Sites and Interactions

Beyond predicting binding affinity, docking simulations identify the specific binding mode of a ligand within the protein's active site. This includes identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

For example, docking studies of fluoroquinoline derivatives with E. coli DNA gyrase B have shown that the ligand's binding is stabilized by interactions with residues such as ASN46 and ASP73, as well as with water molecules within the active site. nih.gov Similarly, in studies with human topoisomerase II, key interactions have been identified with residues like GLN773 and ARG820. nih.gov Understanding these specific interactions is critical for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis, often performed using DFT methods, is used to determine the most stable three-dimensional structure of a molecule. bohrium.com This is a prerequisite for accurate docking studies. Natural Bond Orbital (NBO) analysis can further be employed to study charge delocalization and hyperconjugative interactions within the molecule, which influence its reactivity and binding properties. bohrium.com

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the protein's active site. These simulations offer a more dynamic picture of the interaction compared to the static view provided by docking alone and are essential for validating the predicted binding mode.

Structure-Reactivity/Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 2-chloroquinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been used to guide the design of more potent analogs, particularly as antitubercular agents. nih.govresearchgate.net

These studies generate 3D contour maps that highlight regions around the molecule where modifications are likely to impact activity:

Steric Fields: Indicate where bulky or smaller substituents are favored.

Electrostatic Fields: Show where positive or negative potentials (i.e., electron-donating or electron-withdrawing groups) would be beneficial.

Hydrophobic and H-bond donor/acceptor fields are also analyzed.

By analyzing these maps, chemists can rationally design new derivatives with enhanced potency. nih.govresearchgate.net

| QSAR Finding | Interpretation for Drug Design | Reference |

|---|---|---|

| CoMFA and CoMSIA models show good correlation between the chemical structures of 2-chloroquinolines and their antimycobacterial activity. | The models are statistically significant and can be used to predict the activity of new, unsynthesized analogs. | nih.govresearchgate.net |

| Contour maps identify specific structural features relevant to biological activity. | Provides a roadmap for modifying the 2-chloroquinoline scaffold to improve potency against targets like Mycobacterium tuberculosis. | nih.gov |

| Analysis of interaction-field contour maps demonstrates high internal consistency. | Increases confidence in the model's predictions and its utility in designing more effective antitubercular candidates. | nih.govresearchgate.net |

These computational SAR studies are invaluable for optimizing the 2-chloroquinoline nucleus as a pharmacophoric group in drug discovery. nih.gov

Future Research Directions and Outlook

Discovery of Novel Synthetic Routes to 2-Chloroquinoline-5-carbonitrile

The development of efficient and regioselective synthetic methodologies is paramount for accessing sufficient quantities of this compound for further study. Current synthetic strategies for related quinoline (B57606) derivatives often rely on classical methods that may lack efficiency or employ harsh conditions. Future research should aim to establish modern, greener, and more versatile synthetic pathways.

Inspired by the synthesis of other quinoline derivatives, several avenues warrant exploration. The Vilsmeier-Haack reaction, a common method for producing 2-chloroquinoline-3-carbaldehydes from acetanilides, could be adapted. nih.govnih.gov Research could focus on directing the formylation and subsequent cyclization to favor the 5-substituted product, possibly through the use of specific directing groups on the aniline (B41778) precursor.

Another promising area is the development of transition-metal-catalyzed cyclization reactions. Methods utilizing palladium or indium catalysts have proven effective for constructing quinoline rings from substituted anilines and alkynes. researchgate.net Future work could investigate the intramolecular cyclization of appropriately substituted o-alkynylisocyanobenzenes or the condensation of 2-aminoaryl ketones with functionalized acetylenes to specifically yield the 5-carbonitrile derivative. researchgate.net

| Proposed Synthetic Approach | Key Precursors | Potential Catalysts/Reagents | Anticipated Advantages |

| Modified Vilsmeier-Haack | Substituted m-cyanoaniline derivatives | POCl₃/DMF, PCl₅ | Utilizes readily available starting materials. |

| Palladium-Catalyzed Cyclization | o-Alkynylisocyanobenzenes | PdCl₂(dppf), Tetrabutylammonium chloride | High efficiency and potential for mild reaction conditions. researchgate.net |

| Indium-Mediated Annulation | 2-Aminoaryl ketones, Phenylacetylenes | In(OTf)₃ | Environmentally friendly (recyclable catalyst), solvent-free potential. researchgate.net |

| Friedländer Annulation | 2-Amino-3-cyanobenzaldehyde/ketone | Lewis acids, Iodine, p-TsOH | Convergent and modular approach. nih.gov |

This table outlines potential future research directions for the synthesis of this compound, drawing analogies from established methods for related compounds.

Exploration of Unprecedented Reactivity Patterns of the Compound

The unique electronic interplay between the electron-withdrawing nitrile group at the C5 position and the chloro-substituted pyridine (B92270) ring is expected to impart distinct reactivity to this compound. A systematic exploration of its chemical behavior is crucial for defining its utility as a synthetic building block.

Future investigations should focus on several key transformations:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is anticipated to be an excellent leaving group. Research should explore its displacement with a wide array of nucleophiles (O, N, S, C-based) to generate a library of novel 5-cyanoquinoline (B1599141) derivatives. The reaction kinetics and regioselectivity should be compared with other 2-chloroquinoline (B121035) isomers to understand the electronic influence of the C5-nitrile.

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations have been successfully applied to other bromo- and chloroquinolines. researchgate.net Applying these methods to this compound would enable the introduction of diverse aryl, heteroaryl, and amino substituents at the C2 position, creating complex molecular architectures.

Transformations of the Nitrile Group: The synthetic versatility of the nitrile functionality should be thoroughly explored. Future studies could investigate its hydrolysis to a carboxylic acid, reduction to an aminomethyl group, or its participation in cycloaddition reactions to form heterocyclic rings like tetrazoles.

Metal-Free Domino Reactions: One-pot, multi-component reactions (MCRs) are highly efficient for building molecular complexity. bohrium.com Designing novel MCRs that involve both the chloro and nitrile functionalities of this compound could lead to the rapid synthesis of unique polycyclic systems, such as pyrano[2,3-b]quinolines. bohrium.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and rationalize the chemical behavior of molecules, thereby guiding experimental work. For this compound, a compound with limited empirical data, in silico studies are particularly valuable.

Future computational research should include:

Density Functional Theory (DFT) Calculations: DFT can be employed to model the molecule's geometry, electronic structure, and vibrational spectra. It can predict key properties like bond lengths, bond angles, and charge distribution, offering insights into the molecule's inherent reactivity. researchgate.net Furthermore, DFT can be used to calculate the energies of transition states and intermediates for proposed reactions, elucidating mechanistic pathways and predicting the feasibility of novel synthetic routes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized, 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed. researchgate.net These models correlate the structural features of the molecules with their biological activity (e.g., antibacterial, anticancer), providing predictive models to design more potent analogues. researchgate.net

Molecular Docking: To explore the medicinal chemistry potential, molecular docking studies can simulate the interaction of this compound and its derivatives with the active sites of various biological targets, such as bacterial DNA gyrase or protein kinases. researchgate.netsemanticscholar.org This can help prioritize the synthesis of compounds with the highest predicted binding affinity. semanticscholar.org

| Computational Method | Research Goal | Predicted Outputs | Potential Impact |

| Density Functional Theory (DFT) | Elucidate electronic structure and reaction mechanisms. | Electron density maps, HOMO/LUMO energies, transition state geometries. | Guide synthesis and predict reactivity. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate structure with biological activity. | Contour maps indicating favorable/unfavorable steric and electrostatic regions. | Design of more potent bioactive derivatives. researchgate.net |

| Molecular Docking | Identify potential biological targets and binding modes. | Binding affinity scores (kcal/mol), visualization of protein-ligand interactions. | Prioritize compounds for synthesis and biological screening. semanticscholar.org |

This table presents proposed computational studies to accelerate the exploration of this compound's chemical and biological potential.

Expanding the Synthetic Utility for Diverse Chemical Scaffolds

The ultimate goal of studying this compound is to establish it as a versatile precursor for a wide range of valuable chemical structures. Its bifunctional nature (an electrophilic C2 position and a modifiable nitrile group) makes it an ideal starting point for creating diverse and complex heterocyclic systems.

Future research should be directed towards using this compound as a scaffold to build:

Fused Polycyclic Heterocycles: Drawing inspiration from the chemistry of 2-chloroquinoline-3-carbaldehyde (B1585622), which is a precursor to pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines, similar strategies can be envisioned. rsc.orgresearchgate.net Reactions that involve intramolecular cyclization between a substituent introduced at the C2 position and the nitrile group at C5 could lead to novel, rigid, and planar polycyclic systems with unique photophysical or biological properties.

Ligands for Catalysis: The quinoline nucleus is a component of several important ligands in coordination chemistry. The specific substitution pattern of this compound could be exploited to design novel bidentate or tridentate ligands for transition metal catalysis.

Bioactive Molecules: Quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-HIV properties. nih.gov Future work should involve synthesizing a library of derivatives from this compound and screening them for various biological activities to identify new therapeutic leads. The introduction of pharmacophores at the C2 position while retaining or modifying the C5-nitrile could lead to compounds with novel mechanisms of action.

Q & A

Q. What are the recommended synthetic routes for 2-Chloroquinoline-5-carbonitrile, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves functionalization of a quinoline core. A common approach includes:

Quinoline core formation : Cyclization of aniline derivatives with acrylonitrile or malononitrile under acidic conditions.

Chlorination : Electrophilic substitution at the 2-position using chlorinating agents (e.g., POCl₃ or Cl₂ gas) under controlled temperature (60–80°C).

Carbonitrile introduction : Nitrile group installation at the 5-position via nucleophilic substitution or palladium-catalyzed cyanation .

- Optimization : Key parameters include catalyst choice (e.g., CuCN for cyanation), solvent polarity (DMF or DMSO enhances reactivity), and reaction time. Yields improve with inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for quinoline protons) and nitrile carbon (δ ~115 ppm). Chlorine’s electron-withdrawing effect causes deshielding in adjacent protons .

- IR Spectroscopy : Confirm nitrile group presence via a sharp peak at ~2200–2250 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl split).

- X-ray Diffraction : Resolve regioselectivity of substituents and confirm crystal packing, especially for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) when characterizing novel this compound derivatives?

- Methodological Answer :

- Step 1 : Cross-validate with complementary techniques (e.g., 2D NMR like COSY/HSQC to assign overlapping signals).

- Step 2 : Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.

- Step 3 : Assess solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and pH-dependent tautomerism, which may alter shifts .

- Case Example : A 2025 study observed anomalous δ 8.2 ppm signals in DMSO; DFT revealed intramolecular H-bonding with the nitrile group, resolved by switching to CDCl₃ .

Q. What strategies enhance regioselectivity in substitution reactions at the 5-position of this compound?

- Methodological Answer :

- Electrophilic Substitution : Use directing groups (e.g., –NO₂) to steer reactivity. The 5-position is meta to chlorine, requiring strong electron-withdrawing groups for activation.

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalysts selectively functionalize the 5-position. Pre-activation via bromination (NBS) improves coupling efficiency .

- Table : Regioselectivity under varying conditions:

| Reaction Type | Catalyst | Yield (%) | Regioselectivity (5:7:8) |

|---|---|---|---|

| Bromination | NBS | 82 | 95:3:2 |

| Suzuki Coupling | Pd(dppf) | 75 | 98:1:1 |

| Data adapted from quinoline derivative studies . |

Q. How should researchers design biological activity assays for this compound derivatives, and what controls are essential?

- Methodological Answer :

- Assay Design :

Target Selection : Prioritize kinases or bacterial topoisomerases, where quinoline derivatives show affinity.

Dose-Response Curves : Test 0.1–100 μM ranges with triplicate measurements to establish IC₅₀ values.

Positive/Negative Controls : Use known inhibitors (e.g., Ciprofloxacin for antibacterial assays) and solvent-only controls (DMSO < 1% v/v) .

- Data Validation : Confirm cytotoxicity via MTT assays on mammalian cells (e.g., HEK293) to distinguish target-specific activity from general toxicity.

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results in the reactivity of this compound?

- Methodological Answer :

- Root Cause Analysis :

Solvent Effects : DFT models often assume gas-phase conditions; incorporate solvent parameters (e.g., PCM model for DMSO) .

Steric Hindrance : Computational models may underestimate bulkier substituents’ steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.